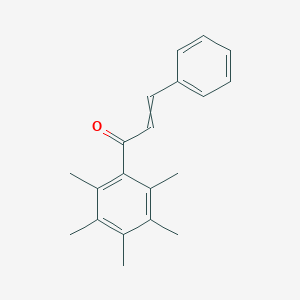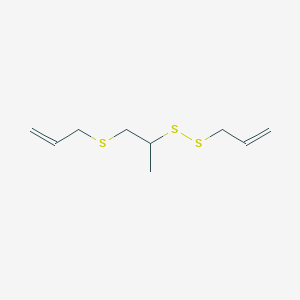
6-Methyl-4,5,8-trithia-1,10-undecadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 6-Methyl-4,5,8-trithia-1,10-undecadiene typically involves the reaction of allyl compounds with sulfur-containing reagents. One common method includes the use of allyl bromide and sodium sulfide under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
6-Methyl-4,5,8-trithia-1,10-undecadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as or .
Reduction: Reduction reactions can convert the disulfide bonds into thiols using reducing agents like or .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces thiols .
Applications De Recherche Scientifique
6-Methyl-4,5,8-trithia-1,10-undecadiene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to sulfur metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mécanisme D'action
The mechanism of action of 6-Methyl-4,5,8-trithia-1,10-undecadiene involves its interaction with molecular targets such as enzymes and proteins . The sulfur atoms in the compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity and influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
6-Methyl-4,5,8-trithia-1,10-undecadiene can be compared with other sulfur-containing compounds such as:
- 1-Allyl-2-(1-(allylthio)propan-2-yl)disulfane
- Disulfide, 1-methyl-2-(2-propen-1-ylthio)ethyl 2-propen-1-yl
- Disulfide, 1-methyl-2-(2-propenylthio)ethyl 2-propenyl
These compounds share similar structural features but differ in the arrangement of sulfur atoms and the presence of additional functional groups. The uniqueness of this compound lies in its specific arrangement of sulfur atoms and the presence of a methyl group, which can influence its reactivity and applications .
Propriétés
Numéro CAS |
116664-22-3 |
|---|---|
Formule moléculaire |
C9H16S3 |
Poids moléculaire |
220.4 g/mol |
Nom IUPAC |
2-(prop-2-enyldisulfanyl)-1-prop-2-enylsulfanylpropane |
InChI |
InChI=1S/C9H16S3/c1-4-6-10-8-9(3)12-11-7-5-2/h4-5,9H,1-2,6-8H2,3H3 |
Clé InChI |
NZIHHTYFEJSFCC-UHFFFAOYSA-N |
SMILES canonique |
CC(CSCC=C)SSCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile](/img/structure/B14294441.png)
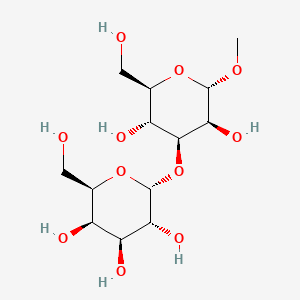


![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)
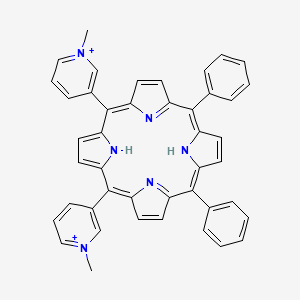
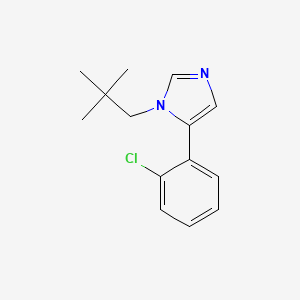
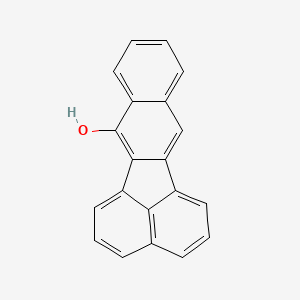
![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)
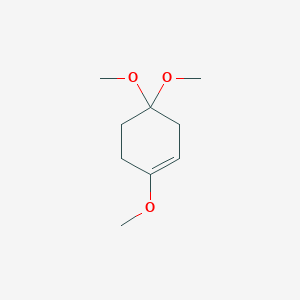
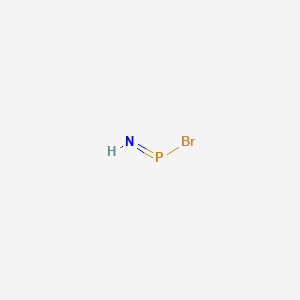
![1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14294498.png)
